

Engineering Enhanced Carotene Biosynthesis with CRISPR-Cas9: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *carotene*

Cat. No.: *B1171927*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of CRISPR-Cas9 technology to engineer the carotene biosynthesis pathway in plants. The targeted modification of key genes offers a powerful strategy for enhancing the nutritional value of crops and producing high-value carotenoids for pharmaceutical and nutraceutical applications.

Introduction to Carotene Biosynthesis and CRISPR-Cas9-Mediated Engineering

Carotenoids are a diverse class of isoprenoid pigments synthesized in plants and other photosynthetic organisms. They play crucial roles in photosynthesis, photoprotection, and as precursors to plant hormones. In human nutrition, carotenoids, particularly β -carotene, are essential as a primary source of provitamin A. The biosynthesis of carotenoids from isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) involves a series of enzymatic steps. Key regulatory enzymes in this pathway, such as phytoene synthase (PSY) and lycopene epsilon-cyclase (LCYE), represent prime targets for genetic engineering to modulate carotenoid accumulation.^{[1][2]}

The CRISPR-Cas9 system has emerged as a revolutionary tool for precise and efficient genome editing in various organisms, including plants.^{[3][4]} This technology enables the targeted disruption or modification of specific genes, offering unprecedented control over

metabolic pathways. By designing guide RNAs (gRNAs) that direct the Cas9 nuclease to specific genomic loci, researchers can induce double-strand breaks (DSBs). The subsequent cellular DNA repair mechanisms, primarily non-homologous end joining (NHEJ), often result in small insertions or deletions (indels) that can lead to gene knockouts. This approach has been successfully employed to enhance the accumulation of valuable carotenoids like lycopene and β -carotene in a variety of crops.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Key Gene Targets for Enhancing Carotene Content

Several key enzymes in the carotenoid biosynthesis pathway have been successfully targeted using CRISPR-Cas9 to enhance the production of specific carotenoids.

- Phytoene Synthase (PSY): As the enzyme catalyzing the first committed step in the pathway, PSY is a major rate-limiting factor in carotenoid biosynthesis.[\[2\]](#)[\[7\]](#)[\[8\]](#) Knocking out negative regulators of PSY or enhancing its expression can significantly increase the total carotenoid content. In carrot callus cells, CRISPR/Cas9-induced mutations in the *psy2* gene, a paralog of *psy1*, were shown to be critical for carotenogenesis, and its knockout blocked the process.[\[7\]](#)[\[8\]](#)
- Lycopene ε -cyclase (LCYE): This enzyme catalyzes the cyclization of lycopene to α -carotene, a precursor to lutein. By knocking out the LCYE gene, the metabolic flux can be redirected from the α -carotene branch to the β -carotene branch, leading to the accumulation of β -carotene and its derivatives.[\[5\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#) This strategy has been successfully applied in banana and rice to increase β -carotene content.[\[5\]](#)[\[6\]](#)[\[11\]](#)
- Lycopene β -cyclase (LCYB): This enzyme is responsible for the conversion of lycopene to β -carotene. While not a knockout target for enhancing β -carotene, its activity is crucial for the β -carotene branch of the pathway.
- Other Targets: Multiplex genome editing, targeting several genes simultaneously, has also been employed to significantly boost lycopene content in tomato by both promoting its biosynthesis and inhibiting its conversion to other carotenoids.[\[1\]](#)

Quantitative Data on CRISPR-Cas9 Mediated Carotenoid Enhancement

The following table summarizes the quantitative impact of CRISPR-Cas9-mediated gene editing on carotenoid content in various plant species.

Plant Species	Target Gene(s)	Effect	Fold Increase in Carotenoid Content	Reference
Tomato (<i>Solanum lycopersicum</i>)	Multiple genes in the carotenoid pathway	Increased lycopene content	Up to 5.1-fold	[1]
Rice (<i>Oryza sativa</i>)	Lycopene epsilon-cyclase (LcyE)	Increased total carotenoids	6.8 to 9.6-fold	[11]
Banana (<i>Musa spp.</i>)	Lycopene epsilon-cyclase (LCY ϵ)	Enriched β -carotene	-	[5][6]
Carrot (<i>Daucus carota</i>) Callus	Phytoene synthase 2 (psy2)	Blocked carotenogenesis	-	[7][8]
Chlamydomonas reinhardtii	Lycopene ϵ -cyclase (LCYE)	Increased β -carotene and astaxanthin	2.3-fold increase in astaxanthin	[9][10]

Experimental Protocols

This section provides detailed protocols for the key experimental procedures involved in CRISPR-Cas9-mediated engineering of carotene biosynthesis.

CRISPR-Cas9 Vector Construction

This protocol describes the general steps for constructing a plant expression vector containing the Cas9 nuclease and a guide RNA (gRNA) targeting a gene of interest in the carotenoid biosynthesis pathway.

Materials:

- Target gene sequence
- CRISPR design tool (e.g., CRISPR-P)
- Binary vector for plant transformation (e.g., pRGEB32) containing a plant-codon-optimized Cas9 gene.[\[12\]](#)
- Restriction enzymes and T4 DNA ligase
- Competent *E. coli* cells (e.g., DH5 α)
- Oligonucleotide synthesis service
- Standard molecular biology reagents and equipment

Procedure:

- gRNA Design:
 - Obtain the full-length coding sequence of the target gene (e.g., LCYE or PSY).
 - Use an online gRNA design tool to identify potential 20-nucleotide target sequences immediately preceding a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for *Streptococcus pyogenes* Cas9.[\[4\]](#)
 - Select gRNAs with high on-target scores and low off-target scores to maximize efficiency and minimize unintended mutations.
- Oligonucleotide Synthesis and Annealing:
 - Synthesize two complementary oligonucleotides for each selected gRNA target.
 - Design the oligonucleotides to have appropriate overhangs for cloning into the chosen binary vector.
 - Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.
- Vector Ligation:

- Digest the binary vector with the appropriate restriction enzyme(s) in the gRNA cloning site.
- Ligate the annealed gRNA duplex into the linearized vector using T4 DNA ligase.
- Transformation of *E. coli*:
 - Transform the ligation product into competent *E. coli* cells.
 - Plate the transformed cells on selective media (e.g., LB agar with the appropriate antibiotic).
 - Incubate overnight at 37°C.
- Verification:
 - Select individual colonies and perform plasmid DNA extraction.
 - Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Agrobacterium-Mediated Transformation of Plant Tissues

This protocol provides a generalized procedure for introducing the CRISPR-Cas9 construct into plant cells using *Agrobacterium tumefaciens*. This method is widely used for creating genetically modified plants.^[13] The specific conditions may need to be optimized for different plant species and explant types.^{[12][14]}

Materials:

- *Agrobacterium tumefaciens* strain (e.g., EHA105)
- CRISPR-Cas9 binary vector
- Plant explants (e.g., immature embryos, callus, or leaf discs)
- Co-cultivation medium

- Selection medium containing an appropriate selective agent (e.g., hygromycin or kanamycin) and a bacteriostatic agent (e.g., cefotaxime or timentin)
- Regeneration medium

Procedure:

- Transformation of Agrobacterium:
 - Introduce the verified CRISPR-Cas9 binary vector into a competent Agrobacterium *tumefaciens* strain by electroporation or heat shock.
 - Select transformed Agrobacterium colonies on appropriate selective media.
- Preparation of Agrobacterium Culture:
 - Inoculate a single colony of transformed Agrobacterium into liquid culture medium and grow overnight.
 - Pellet the bacterial cells by centrifugation and resuspend them in a suitable infection medium. Adjust the optical density (OD600) to the optimal concentration for the specific plant species.
- Infection of Plant Explants:
 - Sterilize the plant explants.
 - Immerse the explants in the Agrobacterium suspension for a defined period (e.g., 2-30 minutes).[12]
 - Blot the explants dry on sterile filter paper.
- Co-cultivation:
 - Place the infected explants on a co-cultivation medium.
 - Incubate in the dark at a suitable temperature (e.g., 25°C) for 1-3 days.[12]

- Selection and Regeneration:
 - Transfer the explants to a selection medium containing the appropriate selective and bacteriostatic agents.
 - Subculture the explants to fresh selection medium periodically (e.g., every 2 weeks).
 - Once resistant calli or shoots develop, transfer them to a regeneration medium to induce shoot and root formation.
- Acclimatization:
 - Once plantlets have developed a healthy root system, transfer them to soil and acclimatize them to greenhouse conditions.

Molecular Analysis of Edited Plants

This protocol describes the methods for confirming the presence of the transgene and identifying the desired mutations in the target gene.

Materials:

- Genomic DNA extraction kit
- PCR reagents
- Primers flanking the target site of the gRNA
- Primers specific to the Cas9 gene
- Agarose gel electrophoresis equipment
- Sanger sequencing service

Procedure:

- Genomic DNA Extraction:
 - Extract genomic DNA from the putative transgenic plants and wild-type controls.

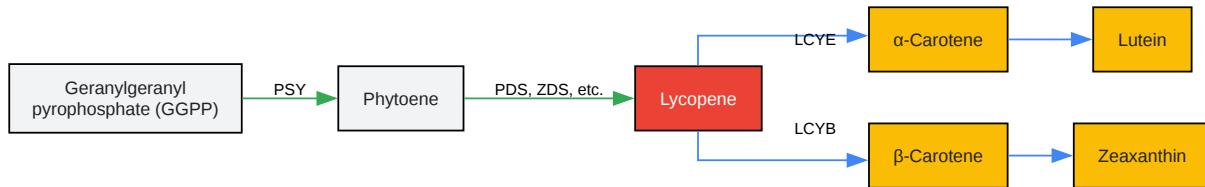
- PCR for Transgene Presence:
 - Perform PCR using primers specific to the Cas9 gene to confirm the presence of the T-DNA insertion.[\[1\]](#)
- PCR and Sequencing of the Target Locus:
 - Amplify the genomic region surrounding the gRNA target site using flanking primers.
 - Analyze the PCR products by agarose gel electrophoresis.
 - Purify the PCR products and send them for Sanger sequencing to identify the specific mutations (insertions, deletions, or substitutions) at the target site.[\[12\]](#)

HPLC Analysis of Carotenoids

This protocol outlines a general method for the extraction and quantification of major carotenoids from plant tissues using High-Performance Liquid Chromatography (HPLC).[\[15\]](#) [\[16\]](#)[\[17\]](#)

Materials:

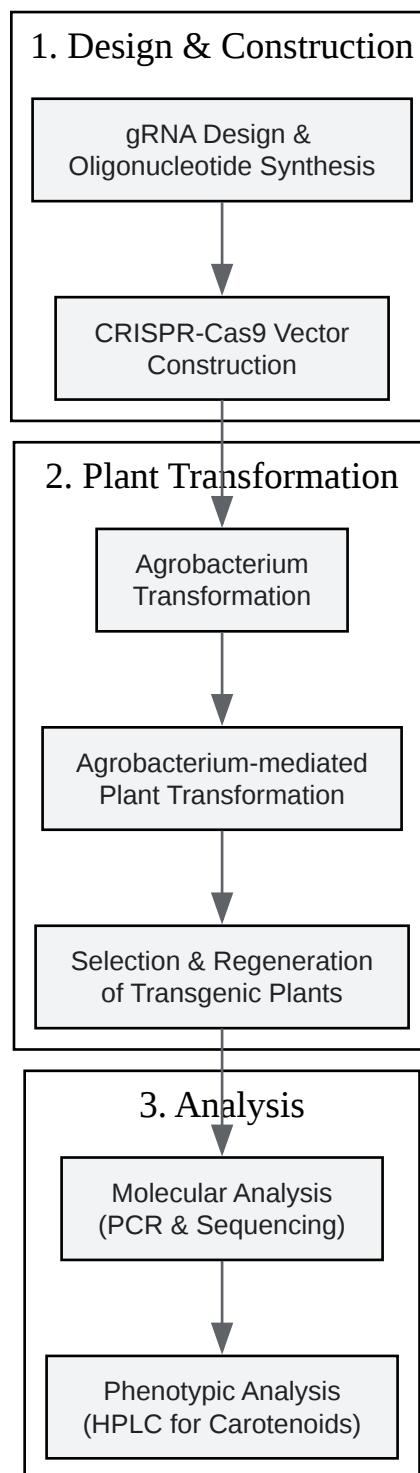
- Plant tissue sample
- Liquid nitrogen
- Extraction solvent (e.g., a mixture of hexane, acetone, and ethanol)[\[15\]](#)
- Saponification solution (e.g., methanolic KOH) if necessary to remove interfering lipids.[\[18\]](#)
- HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector.[\[17\]](#) [\[19\]](#)
- Mobile phase (e.g., a gradient of acetone and water or a mixture of methanol and methylene chloride).[\[17\]](#)[\[18\]](#)
- Carotenoid standards (e.g., β -carotene, lycopene, lutein)
- Butylated hydroxytoluene (BHT) as an antioxidant


Procedure:

- Sample Preparation:
 - Freeze the plant tissue sample in liquid nitrogen and grind it to a fine powder.
 - Weigh a precise amount of the powdered sample.
- Extraction:
 - Add the extraction solvent containing an antioxidant like BHT to the sample.
 - Vortex or sonicate the mixture to ensure thorough extraction.
 - Centrifuge the sample to pellet the solid debris.
 - Collect the supernatant containing the carotenoids. Repeat the extraction process on the pellet to maximize recovery.
- Saponification (Optional):
 - If the sample has a high lipid content, a saponification step may be necessary to hydrolyze chlorophylls and lipids.
 - Add the saponification solution to the extract and incubate.
 - Partition the carotenoids into an organic solvent (e.g., petroleum ether or hexane).
- Sample Concentration and Reconstitution:
 - Evaporate the solvent from the extract under a stream of nitrogen.
 - Reconstitute the dried extract in a precise volume of the initial mobile phase or a suitable solvent.
 - Filter the reconstituted sample through a 0.2 or 0.45 µm syringe filter before HPLC analysis.[\[15\]](#)
- HPLC Analysis:

- Inject the filtered sample into the HPLC system.
- Separate the carotenoids using a C18 column and an appropriate mobile phase gradient.
- Detect the carotenoids at their specific maximum absorbance wavelengths (e.g., ~450 nm for β -carotene, ~470 nm for lycopene) using a PDA detector.[17][18]
- Quantification:
 - Identify and quantify the individual carotenoids by comparing their retention times and spectral data to those of authentic standards.
 - Generate a standard curve for each carotenoid to calculate its concentration in the sample.

Visualizations


Carotenoid Biosynthesis Pathway

[Click to download full resolution via product page](#)

Caption: Simplified carotenoid biosynthesis pathway highlighting key enzymes.

Experimental Workflow for CRISPR-Cas9 Mediated Engineering

[Click to download full resolution via product page](#)

Caption: Workflow for CRISPR-Cas9 engineering of carotene biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Lycopene Is Enriched in Tomato Fruit by CRISPR/Cas9-Mediated Multiplex Genome Editing [frontiersin.org]
- 2. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 3. An Agrobacterium-Mediated CRISPR/Cas9 Platform for Genome Editing in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome Editing in Plants with CRISPR/Cas9 [sigmaaldrich.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. CRISPR/Cas9 directed editing of lycopene epsilon-cyclase modulates metabolic flux for β -carotene biosynthesis in banana fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Carotenoid Biosynthesis by CRISPR/Cas9 Triggers Cell Wall Remodelling in Carrot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Genome Editing of Golden SNP-Carrying Lycopene Epsilon-Cyclase (LcyE) Gene Using the CRSPR-Cas9/HDR and Geminiviral Replicon System in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of an Agrobacterium-delivered CRISPR/Cas9 system for wheat genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Establishment and application of Agrobacterium-delivered CRISPR/Cas9 system for wild tobacco (*Nicotiana alata*) genome editing [frontiersin.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]

- 17. [jfda-online.com](#) [jfda-online.com]
- 18. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β -Cryptoxanthin and β -Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- To cite this document: BenchChem. [Engineering Enhanced Carotene Biosynthesis with CRISPR-Cas9: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171927#crispr-cas9-mediated-engineering-of-carotene-biosynthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com